21-Hydroxypregnenolone 21-Hydroxypregnenolone 21-Hydroxypregnenolone, also known as oprea1_642453, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 21-hydroxypregnenolone is considered to be a steroid lipid molecule. 21-Hydroxypregnenolone is considered to be a practically insoluble (in water) and relatively neutral molecule. 21-Hydroxypregnenolone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 21-hydroxypregnenolone is primarily located in the membrane (predicted from logP) and cytoplasm. 21-Hydroxypregnenolone participates in a number of enzymatic reactions. In particular, 21-Hydroxypregnenolone can be converted into deoxycorticosterone through its interaction with the enzyme 3-beta-HSD 1. In addition, 21-Hydroxypregnenolone can be biosynthesized from pregnenolone through its interaction with the enzyme steroid 21-hydroxylase. In humans, 21-hydroxypregnenolone is involved in the steroidogenesis pathway. 21-Hydroxypregnenolone is also involved in several metabolic disorders, some of which include the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway, corticosterone methyl oxidase I deficiency (cmo I), adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency, and adrenal hyperplasia type 5 or congenital adrenal hyperplasia due to 17 Alpha-hydroxylase deficiency.
21-hydroxypregnenolone is a hydroxypregnenolone that is pregnenolone which has been substituted by a hydroxy group at position 21. It has a role as a mouse metabolite. It is a hydroxypregnenolone, a 21-hydroxy steroid and a primary alpha-hydroxy ketone.
Brand Name: Vulcanchem
CAS No.: 1164-98-3
VCID: VC0045168
InChI: InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1
SMILES:
Molecular Formula: C₂₁H₃₂O₃
Molecular Weight: 332.5 g/mol

21-Hydroxypregnenolone

CAS No.: 1164-98-3

Reference Standards

VCID: VC0045168

Molecular Formula: C₂₁H₃₂O₃

Molecular Weight: 332.5 g/mol

21-Hydroxypregnenolone - 1164-98-3

CAS No. 1164-98-3
Product Name 21-Hydroxypregnenolone
Molecular Formula C₂₁H₃₂O₃
Molecular Weight 332.5 g/mol
IUPAC Name 2-hydroxy-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Standard InChI InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1
Standard InChIKey MOIQRAOBRXUWGN-WPWXJNKXSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CC=C4[C@@]3(CC[C@@H](C4)O)C
Canonical SMILES CC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C
Physical Description Solid
Description 21-Hydroxypregnenolone, also known as oprea1_642453, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 21-hydroxypregnenolone is considered to be a steroid lipid molecule. 21-Hydroxypregnenolone is considered to be a practically insoluble (in water) and relatively neutral molecule. 21-Hydroxypregnenolone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 21-hydroxypregnenolone is primarily located in the membrane (predicted from logP) and cytoplasm. 21-Hydroxypregnenolone participates in a number of enzymatic reactions. In particular, 21-Hydroxypregnenolone can be converted into deoxycorticosterone through its interaction with the enzyme 3-beta-HSD 1. In addition, 21-Hydroxypregnenolone can be biosynthesized from pregnenolone through its interaction with the enzyme steroid 21-hydroxylase. In humans, 21-hydroxypregnenolone is involved in the steroidogenesis pathway. 21-Hydroxypregnenolone is also involved in several metabolic disorders, some of which include the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway, corticosterone methyl oxidase I deficiency (cmo I), adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency, and adrenal hyperplasia type 5 or congenital adrenal hyperplasia due to 17 Alpha-hydroxylase deficiency.
21-hydroxypregnenolone is a hydroxypregnenolone that is pregnenolone which has been substituted by a hydroxy group at position 21. It has a role as a mouse metabolite. It is a hydroxypregnenolone, a 21-hydroxy steroid and a primary alpha-hydroxy ketone.
Synonyms 3β,21-Dihydroxy-5-pregnen-20-one; 5-Pregnen-3β,21-diol-20-one; NSC 60793; Pregn-5-ene-3β,21-diol-20-one;
PubChem Compound 247020
Last Modified Nov 11 2021
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